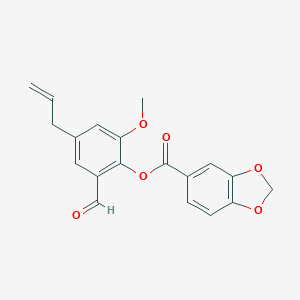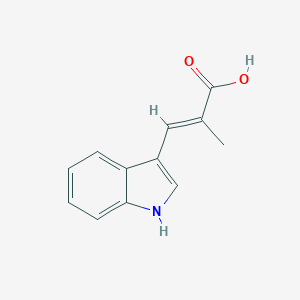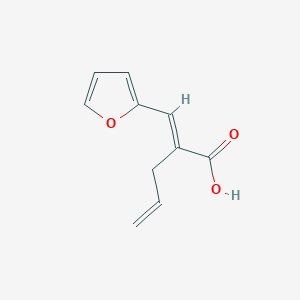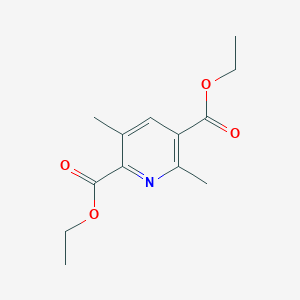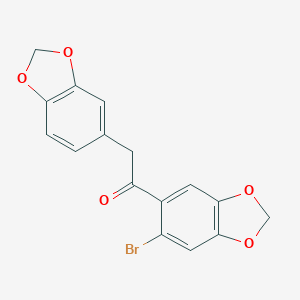![molecular formula C25H19IN2O2 B289251 N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide](/img/structure/B289251.png)
N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide, also known as BINA, is a small molecule inhibitor that targets the p300/CBP-associated factor (PCAF) protein. PCAF is a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression through the acetylation of histone proteins. BINA has been shown to have potential applications in the field of cancer research, as well as in the study of epigenetic regulation.
Wirkmechanismus
N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide targets the PCAF protein by binding to its bromodomain, which is responsible for recognizing and binding to acetylated histone proteins. By inhibiting the activity of PCAF, N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide prevents the acetylation of histone proteins and alters gene expression.
Biochemical and Physiological Effects
N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide has been shown to have both biochemical and physiological effects. Biochemically, N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide inhibits the activity of PCAF and alters gene expression. Physiologically, N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide is its specificity for the PCAF protein, which allows for targeted inhibition of histone acetylation. However, one limitation of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide. One direction is the development of more potent and selective inhibitors of PCAF. Another direction is the investigation of the role of PCAF in other diseases, such as neurodegenerative disorders. Additionally, the combination of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide with other therapies, such as immunotherapy, could be explored for its potential synergistic effects.
Synthesemethoden
The synthesis of N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-iodoaniline, benzyl chloroformate, and 1-naphthylamine. These compounds are reacted in the presence of a base, such as potassium carbonate, to form the intermediate product. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product, N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide inhibits the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-1-naphthamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
Molekularformel |
C25H19IN2O2 |
|---|---|
Molekulargewicht |
506.3 g/mol |
IUPAC-Name |
N-[2-(benzylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H19IN2O2/c26-19-13-14-23(22(15-19)24(29)27-16-17-7-2-1-3-8-17)28-25(30)21-12-6-10-18-9-4-5-11-20(18)21/h1-15H,16H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
XNMCETNICJHOTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



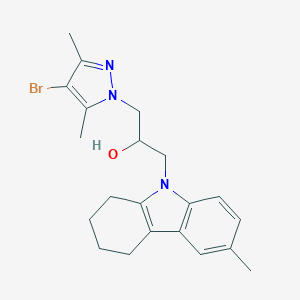
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
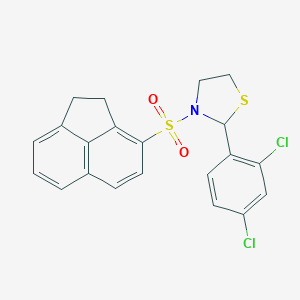
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)
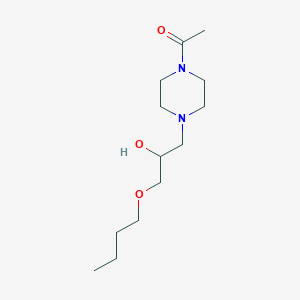
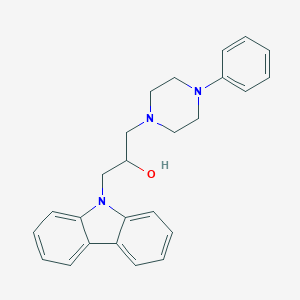
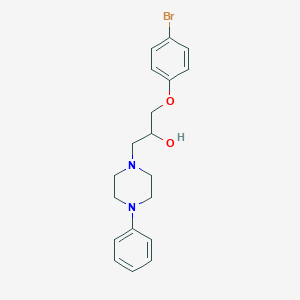
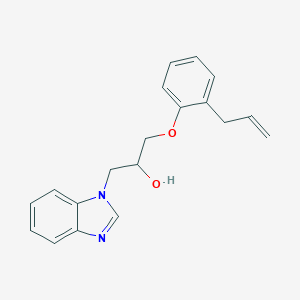
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
